molecular formula C22H22N4O3S B2998095 2-(4-Propoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946308-81-2

2-(4-Propoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2998095
M. Wt: 422.5
InChI Key: SZLFPVCGOYAKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-Propoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile” appears to be a complex organic molecule. It contains several functional groups including an oxazole ring, a thiophene ring, a piperazine ring, and a nitrile group.



Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, based on the structure, it’s likely that this compound could be synthesized through a series of reactions involving the formation of the oxazole ring, the coupling of the thiophene and piperazine rings, and the introduction of the propoxy and nitrile groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The oxazole and thiophene rings are aromatic, which could contribute to the stability of the molecule. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, which could impart basicity to the molecule.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the nitrile group could be hydrolyzed to a carboxylic acid under acidic or basic conditions. The piperazine ring could undergo reactions typical of secondary amines.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the nitrile group could increase its polarity, affecting its solubility in different solvents.


Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into novel compounds, such as those involving piperazine derivatives, highlights their synthesis and potential antimicrobial activities. These studies are crucial for developing new treatments against resistant microorganisms. For instance, Bektaş et al. (2010) explored the synthesis of new 1,2,4-triazole derivatives and evaluated their antimicrobial activities, demonstrating some compounds' good or moderate activities against test microorganisms Bektaş et al., 2010.

Antifungal and Physicochemical Properties

Another aspect of scientific research on such compounds involves understanding their antifungal properties and physicochemical characteristics. Volkova et al. (2020) synthesized a novel potential antifungal compound from the 1,2,4-triazole class, highlighting its poor solubility in buffers and better solubility in alcohols. This research provides insight into the drug's behavior in biological systems and its potential delivery pathways Volkova et al., 2020.

Dieckmann Cyclization Route

The synthesis pathways, such as the Dieckmann cyclization, offer a method for creating piperazine-2,5-diones from specific substructures. This synthesis route, detailed by Claude Larrivée Aboussafy and D. Clive (2012), opens up new avenues for generating compounds with potential biological activities Claude Larrivée Aboussafy & D. Clive, 2012.

Antimicrobial and Anti-Proliferative Activities

Exploring the antimicrobial and anti-proliferative activities of piperazine derivatives, such as 1,3,4-oxadiazole N-Mannich bases, provides evidence of their efficacy against pathogenic bacteria and cancer cell lines. Al-Wahaibi et al. (2021) synthesized and evaluated these compounds, with some displaying broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines Al-Wahaibi et al., 2021.

Safety And Hazards

Without specific information, it’s hard to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promising activity in a particular area, further studies could be conducted to optimize its structure and improve its activity.


properties

IUPAC Name

2-(4-propoxyphenyl)-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-2-13-28-17-7-5-16(6-8-17)20-24-18(15-23)22(29-20)26-11-9-25(10-12-26)21(27)19-4-3-14-30-19/h3-8,14H,2,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLFPVCGOYAKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Propoxyphenyl)-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.